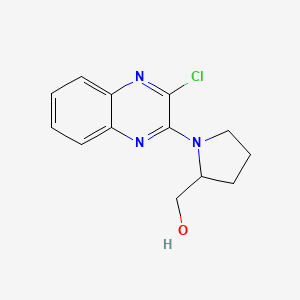

(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

[1-(3-chloroquinoxalin-2-yl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-12-13(17-7-3-4-9(17)8-18)16-11-6-2-1-5-10(11)15-12/h1-2,5-6,9,18H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHDRROLKMWHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3N=C2Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223631 | |

| Record name | 2-Pyrrolidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420898-70-9 | |

| Record name | 2-Pyrrolidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420898-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound such as glyoxal.

Chlorination: The quinoxaline ring is then chlorinated at the third position using reagents like thionyl chloride or phosphorus pentachloride.

Pyrrolidine Substitution: The chlorinated quinoxaline is reacted with pyrrolidine under basic conditions to introduce the pyrrolidine ring at the second position.

Methanol Group Addition: Finally, the methanol group is introduced via a nucleophilic substitution reaction using a suitable methanol derivative.

Industrial Production Methods: Industrial production of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The quinoxaline ring can undergo reduction reactions to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride.

Substitution: The chlorine atom on the quinoxaline ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrrolidine vs. Piperidine Derivatives

A key distinction among similar compounds lies in the heterocyclic ring structure. For example:

- (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol contains a five-membered pyrrolidine ring.

- [1-(3-Chloro-quinoxalin-2-yl)piperidin-3-yl]methanol (CAS 1261229-77-9) features a six-membered piperidine ring .

Table 1: Physico-Chemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Group | Heterocycle | Notable Features |

|---|---|---|---|---|---|

| (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol* | C13H14ClN3O | ~263.4† | Methanol | Pyrrolidine | Chloroquinoxaline substituent |

| [1-(3-Chloro-quinoxalin-2-yl)piperidin-3-yl]methanol | C14H16ClN3O | 277.75 | Methanol | Piperidine | Increased steric bulk |

| (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanamine hydrochloride | C13H16Cl2N4 | 299.20 | Methanamine | Pyrrolidine | Amine hydrochloride derivative |

Key Observations :

- The piperidine analog has a higher molar mass due to the additional -CH2- group in the six-membered ring, which may enhance lipophilicity and alter binding affinity in biological systems .

- The methanamine hydrochloride derivative () introduces a charged amine group, likely improving water solubility compared to the neutral methanol analog .

Functional Group Variations

Methanol vs. Methanamine

- Methanamine Hydrochloride : The protonated amine increases polarity, making it more suitable for aqueous formulations .

Ketone vs. Methanol

- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one () replaces the hydroxymethyl group with a ketone. This modification reduces hydrogen-bond donor capacity but increases electrophilicity, which may influence reactivity in synthetic pathways .

Biological Activity

(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol, with the CAS number 1420898-70-9, is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a quinoxaline ring, a pyrrolidine ring, and a methanol group, which may contribute to its pharmacological properties. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol is CHClNO, with a molecular weight of approximately 232.7 g/mol. The compound's structure can be visualized as follows:

| Component | Description |

|---|---|

| Quinoxaline Ring | Contains nitrogen atoms, contributing to biological activity. |

| Chlorine Substitution | Enhances interaction with biological targets. |

| Pyrrolidine Ring | May improve binding affinity to enzymes/receptors. |

| Methanol Group | Facilitates hydrogen bonding interactions. |

The biological activity of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol is primarily attributed to its interaction with specific molecular targets:

- DNA Intercalation : The quinoxaline moiety can intercalate into DNA, potentially disrupting cellular replication processes and leading to anticancer effects.

- Enzyme Modulation : The pyrrolidine ring may enhance the compound's binding affinity to various enzymes or receptors, modulating their activity.

- Hydrogen Bonding : The methanol group can participate in hydrogen bonding, stabilizing interactions with biological targets.

Biological Activities

Research has indicated several promising biological activities associated with (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol:

Anticancer Activity

Studies have demonstrated that derivatives of quinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that related quinoxaline compounds displayed IC50 values in the micromolar range against human cancer cell lines such as HeLa and A549 .

Antibacterial Activity

Quinoxaline derivatives have also shown antibacterial properties. A study highlighted that certain analogs exhibited inhibitory effects against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

- Anticancer Screening : In vitro studies using HeLa cells revealed that (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol reduced cell viability significantly at concentrations above 50 μM, indicating its potential as an anticancer agent.

- Antibacterial Assays : In assays against E. coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL, showcasing its effectiveness as an antibacterial agent.

Comparative Analysis

To further understand the uniqueness of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol, it can be compared with similar compounds:

| Compound Name | Structure Comparison | Notable Activity |

|---|---|---|

| (1-(3-Chloroquinoxalin-2-yl)ethanol | Ethanol instead of methanol | Moderate antibacterial activity |

| (1-(3-Chloroquinoxalin-2-yl)propanol | Propanol instead of methanol | Reduced cytotoxicity |

| (1-(3-Chloroquinoxalin-2-yl)butanol | Butanol instead of methanol | Similar activity profile |

Q & A

Basic: What are the optimal synthetic routes and characterization methods for (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol?

Answer:

The synthesis typically involves coupling a pyrrolidine-methanol precursor with a 3-chloroquinoxaline derivative. Key steps include:

- Quinoxaline Activation : Halogenation or nucleophilic substitution to introduce the pyrrolidine moiety .

- Coupling Reactions : Use of polar aprotic solvents (e.g., DMF) and catalysts like Pd for cross-coupling .

Characterization : - NMR : H and C NMR confirm regioselectivity and purity .

- HPLC : Validates purity (>98%) and monitors byproducts .

- Mass Spectrometry : Confirms molecular weight (277.75 g/mol) .

Basic: How is the structure-activity relationship (SAR) of this compound investigated in pharmacological studies?

Answer:

SAR studies focus on:

- Core Modifications : Comparing pyrrolidine vs. piperidine rings for target binding .

- Substituent Effects : Varying chloro-quinoxaline positions to assess bioactivity (e.g., antimicrobial or enzyme inhibition) .

- Hydroxymethyl Role : Hydrogen bonding potential with biological targets .

Methodology : - In Vitro Assays : Dose-response curves against enzyme targets (e.g., kinases) .

- Computational Docking : Predict binding modes using software like AutoDock .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential respiratory irritancy .

- Storage : In airtight containers at 2–8°C to prevent degradation .

- Waste Disposal : Incineration or neutralization per local regulations .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions (e.g., varying IC values) arise from:

- Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines .

- Purity : Impurities >2% skew results; validate via HPLC and LC-MS .

Resolution Strategies : - Standardized Protocols : Adopt OECD guidelines for reproducibility .

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) and fluorescence polarization .

Advanced: What strategies are effective for enantioselective synthesis of the pyrrolidine-methanol core?

Answer:

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .

- Crystallography : X-ray analysis confirms absolute configuration post-synthesis .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to identify stable binding poses .

- QSAR Models : Corrogate substituent electronegativity (e.g., Cl, F) with activity .

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity early in design .

Advanced: What in vitro and in vivo assays are most relevant for evaluating its anti-inflammatory potential?

Answer:

- In Vitro :

- COX-2 Inhibition : ELISA-based prostaglandin E2 (PGE2) measurement .

- NF-κB Luciferase Reporter Assay : Quantify transcriptional activity .

- In Vivo :

- Murine Paw Edema Model : Dose-dependent reduction in inflammation .

- Cytokine Profiling : IL-6 and TNF-α levels via multiplex assays .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.